N-(1-ethylpiperidin-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
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Overview
Description
N-(1-ethylpiperidin-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of two piperidine rings, one of which is substituted with an ethyl group and the other with a propynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethylpiperidin-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
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Formation of the Piperidine Ring: : The initial step involves the formation of the piperidine ring through cyclization reactions. For instance, starting from a suitable precursor such as 1,5-diaminopentane, cyclization can be achieved using reagents like acetic anhydride under reflux conditions.
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Substitution Reactions: : The next step involves the introduction of the ethyl and propynyl groups. This can be done through nucleophilic substitution reactions. For example, the ethyl group can be introduced using ethyl bromide in the presence of a base like sodium hydride.
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Carboxamide Formation: : The final step involves the formation of the carboxamide group. This can be achieved by reacting the substituted piperidine with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar synthetic steps but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propynyl group, leading to the formation of carbonyl compounds.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenated reagents (e.g., alkyl halides) in the presence of bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of various alkyl or aryl groups.
Scientific Research Applications
N-(1-ethylpiperidin-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-ethylpiperidin-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways depend on the biological context and the specific targets involved. For instance, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(1-methylpiperidin-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
- N-(1-ethylpiperidin-3-yl)-1-(but-2-yn-1-yl)piperidine-4-carboxamide
- N-(1-ethylpiperidin-3-yl)-1-(prop-2-yn-1-yl)pyrrolidine-4-carboxamide
Uniqueness
N-(1-ethylpiperidin-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and propynyl groups on the piperidine rings allows for unique interactions with molecular targets, potentially leading to novel pharmacological effects.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-(1-ethylpiperidin-3-yl)-1-prop-2-ynylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O/c1-3-9-19-11-7-14(8-12-19)16(20)17-15-6-5-10-18(4-2)13-15/h1,14-15H,4-13H2,2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNTNQSJRULLCGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC(C1)NC(=O)C2CCN(CC2)CC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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